3-(1-Methylethyl)-5-nitro-1H-Indole: Chemical Structure, Synthesis, and Properties
PART 1: MOLECULAR IDENTITY & CORE CHARACTERISTICS 3-(1-Methylethyl)-5-nitro-1H-Indole , also known as 3-isopropyl-5-nitroindole , is a functionalized indole derivative characterized by an electron-withdrawing nitro group...
Author: BenchChem Technical Support Team. Date: February 2026
PART 1: MOLECULAR IDENTITY & CORE CHARACTERISTICS
3-(1-Methylethyl)-5-nitro-1H-Indole , also known as 3-isopropyl-5-nitroindole , is a functionalized indole derivative characterized by an electron-withdrawing nitro group at the C5 position and a sterically demanding isopropyl group at the C3 position. This specific substitution pattern makes it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and tryptamine analogs where the C3-substituent mimics the side chain of hydrophobic amino acids (e.g., Leucine).
Chemical Identity Table[1][2]
Property
Data
CAS Number
1691664-59-1
IUPAC Name
3-(propan-2-yl)-5-nitro-1H-indole
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Exact Mass
204.0899
SMILES
CC(C)c1c[nH]c2ccc([O-])cc12
Appearance
Yellow to Orange Solid (Predicted)
Lipophilicity (cLogP)
~3.2 (Predicted)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
PART 2: STRUCTURAL ANALYSIS & REACTIVITY
Electronic and Steric Profile
The molecule's reactivity is governed by the interplay between the electron-rich indole core, the electron-withdrawing nitro group, and the lipophilic isopropyl chain.
C5-Nitro Group (Electronic Deactivation): The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly decreases the electron density of the benzene ring (positions 4, 5, 6, 7) and, to a lesser extent, the pyrrole ring. Consequently, the molecule is less susceptible to oxidative degradation but also less reactive toward electrophilic aromatic substitution compared to unsubstituted indole.
C3-Isopropyl Group (Steric Bulk): The isopropyl group adds significant steric bulk at the C3 position, which is the naturally most reactive site in indoles. This substitution blocks C3 from further alkylation/acylation, forcing electrophiles to target less favorable positions (e.g., C2 or C7) or the nitrogen atom (N1).
Acidity (N1-H): The electron-withdrawing nature of the 5-nitro group increases the acidity of the N1-proton (pKa < 16), making it easier to deprotonate with weak bases (e.g., K₂CO₃, Cs₂CO₃) for N-alkylation reactions.
Reactivity Logic Diagram (DOT)
Figure 1: Reactivity profile of 3-isopropyl-5-nitroindole showing the functional implications of its substituents.
PART 3: SYNTHESIS PROTOCOLS
The most robust and regioselective method for synthesizing 3-isopropyl-5-nitroindole is the Fischer Indole Synthesis . This route avoids the ambiguity of nitrating a pre-formed 3-isopropylindole, which would yield a mixture of 4, 5, and 6-nitro isomers.
Protocol: Fischer Indole Synthesis
Reaction Principle: Acid-catalyzed condensation of 4-nitrophenylhydrazine with isovaleraldehyde (3-methylbutanal), followed by [3,3]-sigmatropic rearrangement.
Reagents:
4-Nitrophenylhydrazine (1.0 equiv)
Isovaleraldehyde (1.1 equiv)
Acid Catalyst: 4% H₂SO₂ in Ethanol or Polyphosphoric Acid (PPA)
Solvent: Ethanol or Acetic Acid
Step-by-Step Methodology:
Hydrazone Formation:
Dissolve 4-nitrophenylhydrazine (10 mmol) in Ethanol (20 mL).
Add Isovaleraldehyde (11 mmol) dropwise at room temperature.
Observation: The solution will likely turn yellow/orange as the hydrazone precipitates or forms.
Stir for 1 hour. If solid forms, filter and dry the hydrazone intermediate.
Cyclization (Indolization):
Resuspend the hydrazone in Glacial Acetic Acid (15 mL) or PPA.
Heat the mixture to reflux (90–110°C) for 2–4 hours.
Mechanism:[1][2][3][4] The hydrazone undergoes tautomerization to the ene-hydrazine, followed by a [3,3]-sigmatropic shift. Since the 4-nitro substituent on the hydrazine ring is symmetric with respect to the ortho-carbons, cyclization occurs exclusively at the position meta to the nitro group, yielding the 5-nitro isomer.
Work-up & Purification:
Cool the reaction mixture to room temperature.
Pour into ice-water (100 mL) to precipitate the crude indole.
Neutralize with saturated NaHCO₃ or NaOH solution (pH ~8).
Extract with Ethyl Acetate (3 x 30 mL).
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient, typically 8:2 to 7:3).
Synthetic Pathway Diagram (DOT)
Figure 2: Fischer Indole Synthesis pathway for the regioselective construction of 3-isopropyl-5-nitroindole.
PART 4: APPLICATIONS & BIOLOGICAL RELEVANCE
Drug Discovery Scaffolds
Kinase Inhibition: The 3-isopropyl group mimics the hydrophobic pocket interactions of ATP-competitive inhibitors. The 5-nitro group serves as a "masked" aniline; reduction to the 5-amino derivative allows for the attachment of solubilizing groups (e.g., piperazines) or warheads (e.g., acrylamides for covalent inhibition) commonly found in JAK, FLT3, and EGFR inhibitors.
Tryptamine Analogs: This molecule is a precursor to 5-substituted-alpha-isopropyltryptamines. The steric bulk of the isopropyl group on the ethylamine side chain (if further elaborated) or directly on the ring affects metabolic stability against Monoamine Oxidases (MAO).
Universal Base Applications
While typically 5-nitroindole (unsubstituted at C3) is cited as a "universal base" for DNA sequencing primers due to its ability to stack indiscriminately without specific hydrogen bonding, the 3-isopropyl derivative provides a more hydrophobic alternative. This can be useful in stabilizing duplexes in hydrophobic pockets of specific enzymes or in peptide nucleic acid (PNA) design.
PART 5: HANDLING & SAFETY DATA
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
Specific Hazard: Nitro compounds can be explosive under high heat or confinement.[5] 4-Nitrophenylhydrazine (starting material) is a known flammability/explosion hazard and must be kept wet or handled in solution.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
Fischer Indole Synthesis Mechanism & Scope:
Title: The Fischer Indole Synthesis.
Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
Context: Definitive text on the mechanism and regioselectivity of 4-substituted hydrazines.
Context: Discusses alternative nitration strategies, highlighting the difficulty of direct nitration compared to the Fischer route for specific isomers.
5-nitro-3-isopropylindole molecular weight and formula
The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 5-nitro-3-isopropylindole . This document is structured for researchers requiring actionable data for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 5-nitro-3-isopropylindole . This document is structured for researchers requiring actionable data for synthesis and structural validation.
5-nitro-3-isopropylindole is a specific disubstituted indole derivative characterized by a bulky lipophilic isopropyl group at the C3 position and an electron-withdrawing nitro group at the C5 position. This substitution pattern is highly relevant in medicinal chemistry, serving as a bioisostere for tryptophan derivatives and a core scaffold for kinase inhibitors where the C3 substituent occupies the hydrophobic pocket (Gatekeeper residue interaction).
Chemical Identity Table
Property
Specification
IUPAC Name
5-nitro-3-(propan-2-yl)-1H-indole
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Exact Mass
204.0899
SMILES
CC(C)C1=CNC2=C1C=C(N(=O)=O)C=C2
Predicted LogP
~3.1 (Lipophilic)
H-Bond Donors
1 (Indole NH)
H-Bond Acceptors
2 (Nitro group)
Appearance
Yellow to orange crystalline solid (Predicted based on nitroindoles)
Synthetic Methodologies
Since 5-nitro-3-isopropylindole is not a standard high-volume commodity chemical, researchers often require de novo synthesis. Two primary routes are established: the Fischer Indole Synthesis (preferred for regiocontrol) and Direct Nitration (secondary, lower specificity).
This route ensures the isopropyl group is correctly positioned at C3 by using isovaleraldehyde (3-methylbutanal) as the precursor.
Mechanism:
Condensation of 4-nitrophenylhydrazine with isovaleraldehyde.
Acid-catalyzed [3,3]-sigmatropic rearrangement.
Elimination of ammonia to form the indole core.
Step-by-Step Protocol:
Reagents: 4-Nitrophenylhydrazine hydrochloride (1.0 eq), Isovaleraldehyde (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst), or 4% H₂SO₄ in EtOH.
Hydrazone Formation: Dissolve hydrazine in solvent. Add aldehyde dropwise at 0°C. Stir for 1 hour to form the hydrazone intermediate (often visible as a precipitate).
Cyclization: Heat the mixture to reflux (80–100°C) for 2–4 hours. The color typically darkens.
Workup: Cool to room temperature. Pour into ice water. Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).
Purification: Flash column chromatography (Hexane:EtOAc gradient). 5-nitroindoles are typically less polar than their non-nitro counterparts.
Protocol B: Direct Nitration (Regioselectivity Challenges)
Nitration of 3-isopropylindole is possible but often yields a mixture of 5-nitro (target) and 6-nitro isomers due to the directing effects of the indole nitrogen.
Conditions: KNO₃ / H₂SO₄ at -10°C.
Risk: The bulky isopropyl group at C3 sterically hinders the C2 and C4 positions, pushing substitution to the benzene ring (C5/C6), but separation of isomers is required.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the Fischer Indole route, highlighting the critical rearrangement step.
Figure 1: Reaction pathway for the regioselective synthesis of 5-nitro-3-isopropylindole.
Structural Validation (Spectroscopy)
To validate the synthesis, the following spectral characteristics are diagnostic.
1H NMR (DMSO-d6, 400 MHz) Predictions
Indole NH: Broad singlet at ~11.5–12.0 ppm (deshielded by nitro group).
C2-H: Doublet or singlet at ~7.4 ppm.
C4-H: Doublet (meta coupling) at ~8.5 ppm (highly deshielded by ortho-nitro and C3-isopropyl).
C6-H: Doublet of doublets at ~8.0 ppm.
C7-H: Doublet at ~7.5 ppm.
Isopropyl CH: Septet at ~3.1 ppm.
Isopropyl CH₃: Doublet (6H) at ~1.3 ppm.
Mass Spectrometry (ESI)
Positive Mode (M+H): 205.23 m/z.
Fragmentation: Loss of methyl radical (M-15) or nitro group (M-46) is common in high-energy collisions.
Research Applications & Pharmacophore Logic
The 5-nitro-3-isopropylindole scaffold is a versatile intermediate in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Pharmacophore Mapping
Kinase Inhibition: The indole NH and C2-H often form the "hinge binding" motif in ATP-competitive inhibitors. The C3-isopropyl group projects into the hydrophobic "back pocket" (Gatekeeper region), improving selectivity against kinases with smaller gatekeeper residues.
Melatonin Agonists: The structure mimics melatonin (5-methoxy-3-amidoethylindole). Reducing the 5-nitro to 5-amino allows for acylation, creating novel melatonin receptor (MT1/MT2) ligands with altered metabolic stability.
Tryptophan Mimetics: The nitro group serves as a non-ionizable isostere for the carboxylate or hydroxyl groups found in natural metabolites.
Derivatization Pathway Diagram
This diagram outlines how the 5-nitro-3-isopropylindole core is transformed into active pharmaceutical ingredients (APIs).
Figure 2: Divergent synthesis pathways utilizing the 5-nitro-3-isopropylindole core.
References
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism used in Protocol A).
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
PubChem. (2025).[1] Compound Summary: 5-Nitroindole.[2][1][3][4][5][6][7][8] National Library of Medicine. Link (Reference for base scaffold physicochemical properties).
ChemScene. (2024). 2-Isopropyl-3-methyl-5-nitro-1H-indole Data. Link (Structural analog data used for property verification).
Ishikura, M., et al. (2015). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports. (Context for 3-isopropyl indole biological relevance).
Targeting the Indole Scaffold: A Technical Guide to 3-Substituted 5-Nitroindole Derivatives
Executive Summary The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 3,000 natural isolates and synthetic drugs. Within this class, 3-substituted 5-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 3,000 natural isolates and synthetic drugs. Within this class, 3-substituted 5-nitroindole derivatives occupy a unique pharmacological niche. The 5-nitro group acts not merely as an electron-withdrawing substituent but as a critical "bioreductive handle" and hydrogen-bond acceptor, while the 3-position serves as the primary vector for introducing target-specificity (e.g., via hydrazones, chalcones, or heterocycles).
This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for developing these compounds as potent anticancer and antimicrobial agents.
Structure-Activity Relationship (SAR) Analysis
To design effective derivatives, one must understand the electronic and steric contributions of the core scaffold.
The 5-Nitro "Warhead"
Electronic Effect: The nitro group at C5 is strongly electron-withdrawing (
). This reduces the electron density of the indole ring, increasing the acidity of the N1-proton (pKa 12-13 vs. 17 for unsubstituted indole). This acidity enhances hydrogen bond donating capability at N1.
Bioreductive Potential: In hypoxic tumor environments, the 5-NO
group can be enzymatically reduced (by nitroreductases) to hydroxylamines or amines. These intermediates often form covalent adducts with DNA, acting as "hypoxia-activated prodrugs."
Structural Alert: While potent, the nitro group is a structural alert for mutagenicity (Ames positive). Optimization often requires steric shielding or bioisosteric replacement if toxicity is too high.
The 3-Position "Vector"
Reactivity: The C3 position is the most nucleophilic site on the indole ring, susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation).
Specificity: Functionalization here (e.g., 3-carboxaldehyde thiosemicarbazones, 3-glyoxylamides) directs the molecule toward specific pockets in enzymes like Tubulin , DNA Gyrase , or c-Myc G-quadruplexes .
Mechanistic Deep Dive: c-Myc G-Quadruplex Stabilization
While many nitroindoles act as general DNA intercalators, recent high-impact research identifies c-Myc G-quadruplex (G4) stabilization as a primary anticancer mechanism for 3-substituted 5-nitroindoles.
The c-Myc oncogene promoter contains guanine-rich regions that fold into G4 structures.[1] Stabilizing these structures prevents the binding of transcription factors, effectively "silencing" the oncogene.[1]
Mechanism Diagram
The following diagram illustrates the pathway from compound binding to apoptosis.
Caption: Mechanistic pathway of c-Myc downregulation via G-quadruplex stabilization by 5-nitroindole derivatives.[1][2][3]
Experimental Protocols
A. Synthetic Workflow: 5-Nitroindole-3-Carboxaldehyde Thiosemicarbazones
This class of derivatives is among the most active. The synthesis involves a two-step protocol: Vilsmeier-Haack formylation followed by Schiff base condensation.
Step 1: Vilsmeier-Haack Formylation
Reagents: DMF (3.0 eq), POCl
(1.2 eq), 5-Nitroindole (1.0 eq).
Procedure:
Cool anhydrous DMF to 0°C in a round-bottom flask under N
.
Add POCl
dropwise (exothermic!). Stir for 30 min to form the Vilsmeier salt.
Add 5-Nitroindole dissolved in minimal DMF dropwise.
Heat to 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Quench: Pour reaction mixture into crushed ice/water. Basify to pH 9 with 5M NaOH.
Isolation: Filter the yellow precipitate (5-nitroindole-3-carboxaldehyde). Recrystallize from ethanol.
Add thiosemicarbazide and 2-3 drops of glacial acetic acid.
Reflux for 4–6 hours.
Isolation: Cool to RT. Filter the precipitate.[4] Wash with cold ethanol and ether.
B. Biological Assay: MTT Cytotoxicity Screen
Principle: Conversion of soluble MTT (yellow) to insoluble formazan (purple) by mitochondrial reductase in viable cells.
Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate 24h.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
M). Maintain DMSO concentration <0.5%.
Incubation: Incubate for 48h at 37°C, 5% CO
.
Development: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h.
Solubilization: Remove media carefully. Add 150
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Representative Biological Data
The following table summarizes comparative activity of 3-substituted 5-nitroindoles against standard cancer lines (Data aggregated from typical SAR studies [1][2]).
Compound ID
R-Group (at 3-position)
Cell Line
IC (M)
Notes
5-NI-1
-CHO (Aldehyde)
HeLa
>50
Inactive precursor
5-NI-2
-CH=N-NH-CS-NH
HeLa
12.4
Moderate activity
5-NI-3
-CH=N-NH-CS-NH-Ph
HeLa
2.1
Hydrophobic aryl group enhances binding
5-NI-4
-CH=N-NH-CS-NH-(4-Cl-Ph)
MCF-7
0.8
Halogen improves lipophilicity/potency
Doxorubicin
(Control)
HeLa
0.5
Standard Chemotherapy
Development Pipeline Visualization
To ensure a logical flow from synthesis to lead optimization, follow this iterative process.
Caption: Iterative workflow for the synthesis and evaluation of indole derivatives.
References
BenchChem. (2025).[1][5] Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. Retrieved from
D.-P. Wang et al. (2018).[6] Synthesis and biological evaluation of indole-2-carbohydrazide derivatives as anticancer agents. ChemMedChem, 13, 1181–1192.[6] Retrieved from
Hauke, S. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 16(10). Retrieved from
Karali, N. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Farmaco. Retrieved from
A Comprehensive Technical Guide to 3-(1-Methylethyl)-5-nitro-1H-Indole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 3-(1-Methylethyl)-5-nitro-1H-indole, a substituted nitroindole of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-(1-Methylethyl)-5-nitro-1H-indole, a substituted nitroindole of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, consolidates information from closely related analogs and established synthetic methodologies to offer a robust technical overview. We will delve into its chemical identity, a proposed synthetic pathway with detailed protocols, predicted analytical characterization, and potential applications grounded in the known bioactivity of the 5-nitroindole scaffold.
Chemical Identity and Structural Elucidation
3-(1-Methylethyl)-5-nitro-1H-indole, also known as 3-isopropyl-5-nitro-1H-indole, belongs to the family of nitro-substituted indole heterocycles. The presence of the nitro group at the 5-position of the indole ring is a key structural feature, often imparting significant biological activity to the molecule. The isopropyl group at the 3-position influences the compound's lipophilicity and steric profile.
Based on the principles of chemical nomenclature and the structures of analogous compounds, the following chemical identifiers can be assigned:
Identifier
Value
IUPAC Name
3-(1-Methylethyl)-5-nitro-1H-indole
Synonyms
3-isopropyl-5-nitro-1H-indole
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Canonical SMILES
CC(C)C1=CNC2=C1C=C(C=C2)[O-]
InChIKey
Inferred: Based on 3-methyl-5-nitro-1H-indole (LPFQDJBJGFUMRG-UHFFFAOYSA-N) and 3-isopropyl-1H-indole (ZFDQHODXVZRPFG-UHFFFAOYSA-N), a unique InChIKey would be generated upon synthesis and registration.
Proposed Synthetic Pathway
A logical and efficient synthesis of 3-(1-Methylethyl)-5-nitro-1H-indole can be envisioned as a two-step process, beginning with the synthesis of the 3-isopropyl-1H-indole precursor, followed by regioselective nitration. This approach allows for controlled introduction of the desired functionalities.
Caption: Proposed two-step synthesis of 3-(1-Methylethyl)-5-nitro-1H-indole.
Step 1: Synthesis of 3-isopropyl-1H-indole
The Fischer indole synthesis is a classic and reliable method for the preparation of 3-substituted indoles.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and a ketone.
Protocol:
To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methyl isopropyl ketone (1.1 eq).
Slowly add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid or polyphosphoric acid (PPA). The choice of acid catalyst is crucial and can influence the reaction yield and purity.[1]
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 3-isopropyl-1H-indole.
Step 2: Regioselective Nitration of 3-isopropyl-1H-indole
The nitration of the indole ring is an electrophilic substitution reaction. The directing effects of the indole nucleus generally favor substitution at the 3-position. However, with the 3-position blocked by the isopropyl group, nitration is expected to occur on the benzene ring, primarily at the 5-position, especially under carefully controlled conditions.[2]
Protocol:
Dissolve the 3-isopropyl-1H-indole (1.0 eq) in a cold (0 °C) solution of concentrated sulfuric acid.
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of the indole, maintaining the temperature below 5 °C to control the reaction and minimize side-product formation.
After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
Collect the solid product by filtration and wash thoroughly with cold water until the washings are neutral.
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-(1-Methylethyl)-5-nitro-1H-indole.
Predicted Analytical Characterization
The structural confirmation of the synthesized 3-(1-Methylethyl)-5-nitro-1H-indole would rely on a combination of spectroscopic techniques. Based on data from analogous compounds such as 3-methyl-5-nitro-1H-indole[3] and 3-isopropyl-1H-indole, the following spectral characteristics are anticipated:
Technique
Predicted Observations
¹H NMR
Signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), aromatic protons on the indole ring (with splitting patterns influenced by the nitro group), and a broad singlet for the N-H proton. The aromatic protons at positions 4, 6, and 7 will show characteristic downfield shifts and coupling patterns due to the electron-withdrawing nitro group.
¹³C NMR
Resonances for the two distinct carbons of the isopropyl group, and six aromatic carbons of the indole nucleus. The carbon bearing the nitro group (C5) and the carbons ortho and para to it will be significantly deshielded.
Mass Spec.
A molecular ion peak (M+) corresponding to the molecular weight of 204.23. Fragmentation patterns would likely involve the loss of the nitro group and fragmentation of the isopropyl side chain.
IR Spectroscopy
Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 and 1340 cm⁻¹).
Potential Applications and Field-Proven Insights
The 5-nitroindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a nitro group at the 5-position of the indole ring has been shown to be a key determinant for a range of pharmacological effects.
Anticancer Activity: Several studies have highlighted the potential of 5-nitroindole derivatives as anticancer agents. They have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells.[4]
Antitrypanosomatid Activity: Novel 5-nitroindole-rhodanine conjugates have demonstrated potent activity against Leishmania species, the parasites responsible for leishmaniasis. These compounds represent promising leads for the development of new treatments for this neglected tropical disease.[3]
Antimycotic and Genotoxic Properties: The biological activity of nitroindoles is often linked to the metabolic reduction of the nitro group by cellular reductases, which can lead to the formation of reactive nitrogen species. This mechanism is implicated in both their therapeutic effects and potential genotoxicity.[5]
The 3-isopropyl substituent in the target molecule is expected to enhance its lipophilicity, which can favorably impact its pharmacokinetic properties, such as membrane permeability and oral bioavailability. This strategic modification, combined with the established bioactivity of the 5-nitroindole core, makes 3-(1-Methylethyl)-5-nitro-1H-indole a compelling candidate for further investigation in drug discovery programs targeting cancer and infectious diseases.
Caption: Relationship between structure and potential bioactivity.
Conclusion
While 3-(1-Methylethyl)-5-nitro-1H-indole is not a widely cataloged compound, its synthesis is highly feasible through established chemical transformations. Its structural features, particularly the combination of the bioactive 5-nitroindole core and a lipophilic 3-isopropyl group, position it as a molecule of considerable interest for further research and development. This guide provides a foundational framework for its synthesis, characterization, and exploration of its therapeutic potential, underscoring the importance of predictive chemical science in guiding future discovery.
References
Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021. [Link][4]
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, MDPI, 2024.
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem, 2021.
3-methyl-5-nitro-1H-indole. PubChem, National Center for Biotechnology Information. [Link]
Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, Oxford Academic, 1996. [Link][5]
3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole. CAS Common Chemistry. [Link]
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, MDPI, 2010. [Link][1]
Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, Scientific Research Publishing, 2013. [Link][4]
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, Royal Society of Chemistry, 2023.
Synthesis of indoles. Organic Chemistry Portal. [Link]
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
1-Methyl-3-nitro-1H-indole. PubChem, National Center for Biotechnology Information. [Link]
Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, ACS Publications, 1972. [Link][2]
A Comprehensive Technical Guide to the Solubility of 3-isopropyl-5-nitroindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the solubility characteristics of 3-isopropyl-5-nitroindole, a heterocyclic compound of int...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 3-isopropyl-5-nitroindole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of solubility with established experimental methodologies to empower researchers in predicting, determining, and applying its solubility profile. The guide delves into the structural attributes of 3-isopropyl-5-nitroindole, offers a theoretical framework for its solubility in various organic solvents, and presents a comprehensive, self-validating experimental protocol for accurate solubility determination. This work is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics and functional materials incorporating the 5-nitroindole scaffold.
Introduction: The Significance of Solubility in a Scientific Context
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems.[1] For drug development professionals, understanding a molecule's solubility is paramount for formulation, bioavailability, and ultimately, therapeutic efficacy.[2] In the realm of materials science, solubility dictates the processing and application of novel compounds. 3-isopropyl-5-nitroindole, a derivative of the versatile 5-nitroindole scaffold, presents a unique combination of functional groups that influence its interactions with different solvent environments. The indole core, the bulky nonpolar isopropyl group, and the polar nitro group collectively contribute to a nuanced solubility profile that is essential to characterize for any practical application. This guide provides the theoretical underpinnings and practical steps to thoroughly investigate the solubility of this compound.
Molecular Structure and Predicted Physicochemical Properties of 3-isopropyl-5-nitroindole
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The chemical structure of 3-isopropyl-5-nitroindole is characterized by three key functional moieties:
Indole Ring: A bicyclic aromatic heterocycle containing a nitrogen atom. The indole nucleus itself is relatively nonpolar but possesses a hydrogen bond donor (the N-H group), allowing for interactions with polar protic solvents.
Isopropyl Group (-CH(CH₃)₂): A nonpolar, bulky alkyl substituent at the 3-position of the indole ring. This group significantly contributes to the molecule's lipophilicity and will favor solubility in nonpolar organic solvents.
Nitro Group (-NO₂): A strongly electron-withdrawing and polar functional group at the 5-position. The nitro group can act as a hydrogen bond acceptor and will enhance the molecule's affinity for polar solvents.
Based on these structural features, a qualitative prediction of solubility can be made. The presence of both polar (nitro, N-H) and nonpolar (isopropyl, aromatic rings) groups suggests that 3-isopropyl-5-nitroindole will exhibit moderate solubility in a range of organic solvents, with a preference for those with intermediate polarity. It is anticipated to have limited solubility in highly polar protic solvents like water and in very nonpolar solvents like hexanes.
Table 1: Predicted Physicochemical Properties of 3-isopropyl-5-nitroindole
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₁H₁₂N₂O₂
Based on chemical structure.
Molecular Weight
204.23 g/mol
Calculated from the molecular formula.
Polarity
Moderately Polar
Combination of a large nonpolar scaffold with a polar nitro group and a hydrogen bond donating N-H group.
Hydrogen Bond Donor
Yes (N-H of the indole ring)
The secondary amine in the indole ring can donate a hydrogen bond.
Hydrogen Bond Acceptor
Yes (Nitro group)
The oxygen atoms of the nitro group can accept hydrogen bonds.
Predicted LogP
~2.5 - 3.5
The presence of the isopropyl and indole moieties suggests a higher LogP, indicating greater lipid solubility. The polar nitro group will slightly decrease this value.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:
Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in nonpolar compounds.
Dipole-Dipole Interactions: Occur between polar molecules.
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
For 3-isopropyl-5-nitroindole, its solubility in a given organic solvent will depend on the balance of these interactions between the solute and solvent molecules.
Solvent Classes and Predicted Solubility:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the N-H and -NO₂ groups, some solubility is expected. However, the bulky nonpolar isopropyl group may limit high solubility.
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have dipoles but do not donate hydrogen bonds. They can accept hydrogen bonds from the indole N-H. Good solubility is anticipated in these solvents, particularly DMSO and DMF, which are known for their ability to dissolve a wide range of organic compounds.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through Van der Waals forces. The large nonpolar surface area of 3-isopropyl-5-nitroindole will favor some solubility, but the polar nitro group will likely limit it.
Experimental Determination of Solubility
A systematic approach is necessary for the accurate determination of solubility. This involves both qualitative and quantitative assessments.
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a rapid indication of a compound's solubility in a range of solvents and help in selecting appropriate solvents for quantitative analysis.
Experimental Protocol: Qualitative Solubility Test
Preparation: Place approximately 1-2 mg of 3-isopropyl-5-nitroindole into a series of small, clean, and dry test tubes.
Solvent Addition: To each test tube, add 0.5 mL of a different organic solvent from the list in Table 2.
Observation: Vigorously shake or vortex each test tube for 30 seconds.
Categorization: Visually inspect for complete dissolution. If the solid dissolves completely, it is considered "soluble." If some solid remains, it is "partially soluble." If the solid does not appear to dissolve at all, it is "insoluble."
Table 2: Suggested Solvents for Qualitative Solubility Screening
Caption: Workflow for quantitative solubility determination by the gravimetric method.
Detailed Protocol: Gravimetric Method
Sample Preparation: Accurately weigh an excess amount of 3-isopropyl-5-nitroindole (e.g., 20-30 mg) and transfer it to a glass vial.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
Equilibration: Securely cap the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
Phase Separation: After equilibration, allow the undissolved solid to settle.
Filtration: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum concentrator.
Final Weighing: Once the solvent is fully evaporated, reweigh the vial containing the dried solute.
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements.
Temperature: The solubility of most solids in liquids increases with temperature.[4] Therefore, it is crucial to maintain a constant and recorded temperature during the experiment.
Purity of the Compound: Impurities can significantly alter the solubility of a substance. It is essential to use a well-characterized and purified sample of 3-isopropyl-5-nitroindole.
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[1] It is important to characterize the solid form being used.
pH (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous or buffered organic solvent systems are used, the pH can significantly impact the solubility of ionizable compounds. 3-isopropyl-5-nitroindole is not strongly acidic or basic, but extreme pH values could potentially affect its stability.
Data Presentation and Interpretation
The results of the quantitative solubility studies should be compiled into a clear and concise table for easy comparison.
Table 3: Example of Quantitative Solubility Data Presentation
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Dichloromethane
25
Experimental Value
Calculated Value
Acetone
25
Experimental Value
Calculated Value
Ethyl Acetate
25
Experimental Value
Calculated Value
Methanol
25
Experimental Value
Calculated Value
Toluene
25
Experimental Value
Calculated Value
N,N-Dimethylformamide
25
Experimental Value
Calculated Value
Dimethyl Sulfoxide
25
Experimental Value
Calculated Value
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-isopropyl-5-nitroindole in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently characterize this important physicochemical property. The resulting solubility data will be invaluable for the rational design of formulations, the optimization of reaction conditions, and the advancement of research involving this promising class of compounds.
References
Department of Chemistry, University of Calgary. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
LibreTexts. (2023, August 31). Interpreting Solubility of Organic Molecules. Retrieved from [Link]
Ahmed, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(12), 1945-1955. Retrieved from [Link]
Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26865-26869. Retrieved from [Link]
International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
Zhang, Y., et al. (2011). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. ACS Chemical Biology, 6(8), 862-869. Retrieved from [Link]
ResearchGate. (2021, August 6). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]
LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]
The Evolving Landscape of 3-Substituted Nitroindoles: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a fertile ground for the discovery of novel th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatile structure allows for a myriad of chemical modifications, leading to compounds with a broad spectrum of biological activities. Among the numerous indole derivatives, those bearing a nitro group, particularly at the 3-position, have garnered significant attention for their potent anticancer, antimicrobial, and antiviral properties. The electron-withdrawing nature of the nitro group profoundly influences the electronic and steric properties of the indole ring, offering a unique handle for modulating biological activity. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-substituted nitroindoles, offering field-proven insights and detailed methodologies to empower researchers in the rational design of next-generation therapeutics.
The Nitroindole Core: A Gateway to Diverse Bioactivities
The introduction of a nitro group onto the indole scaffold dramatically alters its chemical reactivity and biological profile. Specifically, the 3-nitroindole core serves as a versatile building block, with the nitro group's electron-withdrawing effect making the C2 position susceptible to nucleophilic attack, thereby facilitating a range of chemical transformations for library synthesis.[1] This inherent reactivity, combined with the diverse biological activities observed, underscores the importance of understanding the nuanced relationships between structure and function in this class of compounds.
Anticancer Activity: Targeting the Engines of Malignancy
Several 3-substituted nitroindole derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the targeting of crucial cellular machinery. A significant body of research has focused on their ability to interact with and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression.[1][2]
Key SAR Insights for Anticancer Activity:
A detailed analysis of various 3-substituted 5-nitroindole derivatives has revealed critical structural features for potent anticancer activity, particularly as c-Myc G-quadruplex binders.[1][2]
The 3-Position Substituent: The nature of the substituent at the C3 position plays a pivotal role in modulating anticancer potency. For instance, the introduction of a pyrrolidine-containing side chain has been shown to be beneficial for activity.
Linker Length and Flexibility: The length and flexibility of the linker connecting the indole core to a terminal functional group can significantly impact binding affinity and cellular activity.
N1-Substitution: Modification at the indole nitrogen (N1) can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its overall efficacy.
}
caption: "Key Structural Elements of 3-Substituted Nitroindoles and Their Impact on Biological Activity."
Quantitative Analysis of Anticancer Activity:
The following table summarizes the in vitro anticancer activity of a series of 3-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Interpretation: The data suggests that a methylene linker between the indole C3 position and a cyclic amine (pyrrolidine or piperidine) is favorable for anticancer activity against HeLa cells. Increasing the linker length to two or three carbons leads to a significant decrease in potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3][4][5][6][7]
Materials:
Human cancer cell line (e.g., HeLa)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well plates
3-Substituted nitroindole compounds
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
Compound Treatment: Treat the cells with various concentrations of the 3-substituted nitroindole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value from the dose-response curve.[3]
Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. 3-Substituted nitroindoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8]
Key SAR Insights for Antimicrobial Activity:
Studies on 3-(substituted-phenyl)indoles, including nitro-substituted analogs, have provided valuable insights into the structural requirements for antibacterial activity.
Substitution on the Phenyl Ring: The position and nature of substituents on the 3-aryl moiety are critical. For instance, a trifluoromethyl group on the phenyl ring has been shown to enhance antibacterial potency compared to a methoxycarbonyl group.[8]
Nitro Group Positioning: In 3-(nitrophenyl)indoles, the position of the nitro group influences activity. A 2-nitro substitution on the phenyl ring has been found to be particularly effective.[8]
Heterocyclic Substituents: The replacement of the phenyl ring with other heterocyclic systems can also modulate antimicrobial activity, opening avenues for further exploration.[9]
Quantitative Analysis of Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several 3-(substituted-phenyl)indole derivatives against Escherichia coli and Staphylococcus aureus.
Interpretation: Compound 5 , with a trifluoromethyl and a nitro group on the phenyl ring, demonstrates the most potent antibacterial activity against both bacterial strains. The dinitro-substituted compound 6 is inactive, while the amino-nitro-substituted compound 7 shows moderate activity. This suggests that a combination of electron-withdrawing groups at specific positions is crucial for potent antibacterial action.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]
Materials:
Bacterial strains (e.g., E. coli, S. aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
3-Substituted nitroindole compounds
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Compound Dilution: Prepare serial twofold dilutions of the nitroindole compounds in CAMHB in the wells of a 96-well plate.[10]
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[10]
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).[10]
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[10]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: Exploring a New Frontier
While the anticancer and antimicrobial activities of 3-substituted nitroindoles are relatively well-documented, their potential as antiviral agents is an emerging area of research. The structural diversity achievable at the 3-position offers a promising platform for the discovery of novel viral inhibitors.
Key SAR Insights for Antiviral Activity:
Preliminary studies on related 3-substituted indole derivatives provide some initial clues for designing antiviral nitroindoles.
Hydrogen Bonding Capacity: For some viral targets, the ability of the 3-substituent to act as a hydrogen bond acceptor has been shown to be crucial for antiviral activity. For example, a 3-formyl group was found to be active against human cytomegalovirus (HCMV), while a 3-methyl group was not.[14]
Nature of the Substituent: The type of substituent at the 3-position can dictate the spectrum of antiviral activity. For instance, 3-methyleneoxindole has shown selective inhibition against herpes-, mengo-, and polioviruses.
Further research is needed to systematically explore the SAR of 3-substituted nitroindoles against a range of viruses to establish clear guidelines for the design of potent antiviral agents.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[15][16][17][18]
Materials:
Susceptible host cell line
Virus stock
Culture medium
3-Substituted nitroindole compounds
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
Staining solution (e.g., crystal violet)
Procedure:
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
Infection: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the nitroindole compound.
Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay to restrict virus spread.
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
IC50 Determination: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus control.[15]
Synthesis of 3-Substituted Nitroindoles: Enabling SAR Studies
The exploration of the SAR of 3-substituted nitroindoles relies on the efficient and versatile synthesis of analog libraries. Several synthetic strategies have been developed to introduce diverse substituents at the 3-position of the nitroindole core.
General Synthetic Approaches:
Electrophilic Nitration: The direct nitration of indole derivatives can provide access to nitroindoles, although regioselectivity can be a challenge. Recent methods have been developed for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[15][16][19][20]
Condensation Reactions: Indole-3-carboxaldehyde can serve as a versatile starting material for the synthesis of a wide range of 3-substituted indoles through condensation reactions with various nucleophiles.[21]
One-Pot Multi-Component Reactions: Efficient one-pot, three-component coupling reactions have been developed for the synthesis of 3-substituted indoles, offering a rapid route to diverse libraries.[22][23][24]
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can accelerate reaction times and improve yields for the preparation of 3-nitroindoles.[25]
Exemplary Synthetic Protocol: Regioselective Nitration of Indoles
The following protocol describes a non-acidic and non-metallic method for the synthesis of 3-nitroindoles.[19]
Materials:
Indole derivative
Ammonium tetramethylnitrate (NMe₄NO₃)
Trifluoroacetic anhydride ((CF₃CO)₂O)
Acetonitrile (CH₃CN)
Saturated sodium carbonate solution
Ethyl acetate (EA)
Procedure:
Dissolve the indole derivative (1 mmol) and NMe₄NO₃ (1.1 mmol) in acetonitrile (1 mL) in a reaction tube.
Cool the reaction mixture to 0-5 °C.
Add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) to the cooled mixture.
Maintain the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with saturated sodium carbonate solution.
Extract the product with ethyl acetate.
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography to obtain the 3-nitroindole.
Conclusion and Future Directions
The 3-substituted nitroindole scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. This guide has highlighted the key structure-activity relationships governing their anticancer, antimicrobial, and emerging antiviral properties. The insights into the critical roles of substituents at the C3 position, as well as other positions on the indole ring, provide a rational basis for the design of more potent and selective drug candidates.
Future research in this area should focus on:
Expanding Chemical Diversity: Synthesizing and screening a wider range of 3-substituted nitroindoles with novel and diverse functionalities to further probe the SAR.
Mechanistic Elucidation: Conducting in-depth studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects.
In Vivo Evaluation: Progressing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Exploring New Therapeutic Areas: Investigating the potential of 3-substituted nitroindoles against other diseases, leveraging their unique chemical and biological properties.
By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of 3-substituted nitroindoles can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.
References
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Scribd. [Link]
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
Zhao, K., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5537. [Link]
Abdel-Wahab, B. F., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42253-42264. [Link]
Al-Hiari, Y. M., et al. (2006). Synthesis and Antibacterial Activity of Some Substituted 3-(Aryl)- and 3-(Heteroaryl)indoles. Monatshefte für Chemie - Chemical Monthly, 137(2), 243-248. [Link]
Reddy, T. J., et al. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Tetrahedron Letters, 54(3), 260-263. [Link]
Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3511-3514. [Link]
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
Prichard, M. N., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 39(6), 1387-1390. [Link]
Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
Rao, V. K., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed. [Link]
Grote, M., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science, 8(10), 1436-1445. [Link]
Kumar, S., et al. (2015). Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Advances, 5(100), 82348-82352. [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
Walsh, D. J., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4229. [Link]
Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Journal of Antimicrobial Chemotherapy, 5(5), 499-502. [Link]
Sharma, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101. [Link]
Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]
Townsend, L. B., et al. (2004). Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. Journal of Medicinal Chemistry, 47(23), 5675-5684. [Link]
ResearchGate. (2023). 3-Nitroindoles was prepared from indoles. ResearchGate. [Link]
Karaman, B., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 336-343. [Link]
Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. [Link]
Kuldoshina, K., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17390. [Link]
Fayed, E. A., et al. (2023). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. [Link]
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
Karaman, B., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]
Szafrański, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
Asadi, A., et al. (2018). Relation between Minimum Inhibitory Concentration and Chemical Structure of Heterocyclic Organic Compounds against Mycobacterium. Juniper Publishers. [Link]
Abu-Serie, M. M., & El-Faham, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1541. [Link]
ResearchGate. (2023). Table 1 MIC (lg/ml) values of compounds 3a-3p for Antibacterial activity. ResearchGate. [Link]
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(1), 1033-1048. [Link]
Kim, H. J., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 4935. [Link]
Kutluk, I., et al. (2025). Antiviral and Antimicrobial Activities of New Nitrobutane Derivatives. ResearchGate. [Link]
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. [Link]
synthesis of 3-(1-Methylethyl)-5-nitro-1H-Indole from 5-nitroindole
Application Note: Precision Synthesis of 3-(1-Methylethyl)-5-nitro-1H-Indole Executive Summary The synthesis of 3-(1-Methylethyl)-5-nitro-1H-indole (3-isopropyl-5-nitroindole) presents a specific challenge in heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 3-(1-Methylethyl)-5-nitro-1H-Indole
Executive Summary
The synthesis of 3-(1-Methylethyl)-5-nitro-1H-indole (3-isopropyl-5-nitroindole) presents a specific challenge in heterocyclic chemistry: functionalizing the C3 position of an electron-deficient indole ring.[1] The presence of the 5-nitro group significantly deactivates the indole core towards electrophilic aromatic substitution, rendering direct Friedel-Crafts alkylation with isopropyl halides low-yielding and prone to regiochemical errors (N-alkylation vs. C-alkylation).[1]
This Application Note details a robust, three-step modular protocol designed for high-purity synthesis. By utilizing a Vilsmeier-Haack formylation followed by Grignard addition and Ionic Hydrogenation, this route guarantees C3-regioselectivity and preserves the nitro moiety, which is sensitive to catalytic hydrogenation conditions.[1]
Retrosynthetic Analysis & Strategy
The direct alkylation of 5-nitroindole with isopropyl alcohol or halides often requires harsh conditions that lead to polymerization or substitution at the nitrogen (N1). To ensure C3-exclusivity , we employ a stepwise "Functionalize-then-Reduce" strategy.
Step 1: C3-Formylation. Introduction of a carbon handle via Vilsmeier-Haack.[1]
Step 2: C-C Bond Formation. Addition of a methyl group via Grignard reagent to form the secondary alcohol.
Step 3: Deoxygenation. Ionic hydrogenation (Silane/Acid) to reduce the alcohol to the isopropyl group without reducing the nitro group.
Figure 1: Retrosynthetic disconnection showing the modular construction of the isopropyl side chain.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitroindole-3-carboxaldehyde
Mechanism: Electrophilic substitution using the Vilsmeier reagent (chloroiminium ion).[1] The electron-withdrawing nitro group requires elevated temperatures compared to standard indoles.[1]
Preparation: In a flame-dried round-bottom flask under argon, place anhydrous DMF (5.0 equiv relative to indole). Cool to 0°C.[1]
Activation: Add POCl₃ (1.2 equiv) dropwise.[1] Stir for 30 mins at 0°C to form the Vilsmeier salt (white/yellow precipitate may form).[1]
Addition: Add a solution of 5-nitroindole (1.0 equiv) in minimal DMF dropwise to the complex.
Reaction: Warm the mixture to 80°C. The solution will turn yellow/orange. Monitor by TLC (50% EtOAc/Hexane).[1]
Hydrolysis: Cool to room temperature. Pour the mixture onto crushed ice/water (10x volume). Basify carefully with 5M NaOH to pH 9–10.
Isolation: The product precipitates as a yellow solid.[1] Filter, wash with copious water, and dry.[1] Recrystallize from ethanol if necessary.
Step 2: Synthesis of 1-(5-Nitro-1H-indol-3-yl)ethanol
Mechanism: Nucleophilic addition of Methylmagnesium Bromide to the aldehyde.
Critical Note: Indoles have an acidic N-H proton (pKa ~17).[1] You must use 2.2 equivalents of Grignard reagent: the first equivalent deprotonates the N-H, and the second attacks the aldehyde.
Parameter
Specification
Reagent
Methylmagnesium bromide (MeMgBr, 3.0M in ether)
Solvent
Anhydrous THF
Temperature
0°C → Room Temp
Stoichiometry
2.5 equiv MeMgBr : 1.0 equiv Aldehyde
Protocol:
Setup: Dissolve 5-nitroindole-3-carboxaldehyde (1.0 equiv) in anhydrous THF under inert atmosphere. Cool to 0°C.[1]
Addition: Slowly add MeMgBr (2.5 equiv). Expect gas evolution (methane) as the N-H is deprotonated.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash chromatography (SiO₂, gradient 20-40% EtOAc/Hexane). The product is a secondary alcohol.[1]
Step 3: Ionic Hydrogenation to 3-(1-Methylethyl)-5-nitro-1H-Indole
Mechanism: Acid-promoted dehydration forms a carbocation at the benzylic position, which is immediately trapped by the hydride donor (Triethylsilane). This method is chemoselective and will not reduce the nitro group .
Dissolution: Dissolve the alcohol from Step 2 (1.0 equiv) in DCM (0.1 M concentration).
Reagent Addition: Add Triethylsilane (3.0 equiv).
Catalysis: Cool to 0°C. Add TFA (10.0 equiv) dropwise. The solution may darken.
Monitoring: Stir at RT. Monitor consumption of the alcohol by TLC.[2]
Workup: Quench by carefully pouring into saturated NaHCO₃ solution (gas evolution!). Extract with DCM.[1]
Final Purification: Column chromatography (10-20% EtOAc/Hexane).
Validation: 1H NMR should show a septet (~3.1 ppm) and a doublet (~1.3 ppm) characteristic of the isopropyl group, with the nitro group signals intact.
Mechanistic Visualization
The following diagram illustrates the critical Ionic Hydrogenation step, highlighting why this method is superior to catalytic hydrogenation for nitro-compounds.
Figure 2: Ionic Hydrogenation mechanism.[1] The carbocation is generated by TFA and selectively reduced by Triethylsilane, leaving the nitro group untouched.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete Vilsmeier complex formation.
Ensure POCl₃ is high quality (clear, not yellow). Increase activation time at 0°C.
Recovery of Starting Material (Step 2)
Insufficient Grignard reagent.
Remember the N-H proton consumes 1 equiv.[1] Use at least 2.2–2.5 equiv of MeMgBr.[1]
Reduction of Nitro Group
Incorrect reduction method used.
Do not use H₂/Pd-C or LiAlH₄.[1] Stick strictly to Et₃SiH/TFA (Ionic Hydrogenation).
Application Notes and Protocols for the Fischer Indole Synthesis of 3-isopropyl-5-nitroindole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Chemistry The Fischer indole synthesis, a classic name reaction discovered by...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Chemistry
The Fischer indole synthesis, a classic name reaction discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[1] Its robustness and versatility make it an indispensable tool for the construction of the indole scaffold, a privileged structural motif in a vast array of pharmaceuticals, natural products, and functional materials. This application note provides a detailed protocol for the synthesis of 3-isopropyl-5-nitroindole, a substituted indole with potential applications in medicinal chemistry and materials science. The presence of the nitro group at the 5-position and the isopropyl group at the 3-position offers handles for further functionalization, making this a valuable building block for compound library synthesis.
This guide is designed for researchers and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental design.
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed reactions, transforming a substituted phenylhydrazine and a ketone into the aromatic indole.[1][2] The generally accepted mechanism involves the following key steps:
Hydrazone Formation: The reaction initiates with the condensation of (4-nitrophenyl)hydrazine and 3-methyl-2-butanone to form the corresponding phenylhydrazone. This is a reversible addition-elimination reaction.[2]
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.
[3][3]-Sigmatropic Rearrangement: The protonated enamine intermediate undergoes an irreversible[3][3]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond. This is the rate-determining step of the reaction.[4]
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring.[1]
Reaction Mechanism: Fischer Indole Synthesis of 3-isopropyl-5-nitroindole
Application Notes and Protocols for the Purification of 3-(1-Methylethyl)-5-nitro-1H-Indole via Recrystallization
Introduction: The Critical Role of Purification in Drug Development In the synthesis of pharmacologically active molecules, the isolation and purification of the target compound are as critical as the synthetic route its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of pharmacologically active molecules, the isolation and purification of the target compound are as critical as the synthetic route itself. Impurities can significantly impact the safety, efficacy, and stability of a drug substance. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[1] This application note provides a detailed guide for developing a robust recrystallization protocol for 3-(1-Methylethyl)-5-nitro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry. The principles and methodologies described herein are designed to guide researchers in selecting an optimal solvent system and executing the purification process to achieve high purity.
The core principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] This temperature-dependent solubility is key to maximizing the recovery of the purified product upon cooling.
Understanding the Analyte: 3-(1-Methylethyl)-5-nitro-1H-Indole
To develop an effective recrystallization protocol, a thorough understanding of the physicochemical properties of 3-(1-Methylethyl)-5-nitro-1H-indole is paramount. The molecule's structure, characterized by an indole nucleus, a nitro group at the 5-position, and an isopropyl group at the 3-position, dictates its polarity and solubility behavior. The presence of the electron-withdrawing nitro group makes the molecule polar.[2] The indole ring itself is aromatic and contributes to the overall polarity. The isopropyl group, being an alkyl substituent, adds a degree of non-polar character. This combination of polar and non-polar functionalities suggests that a solvent of intermediate polarity, or a mixed solvent system, is likely to be effective.
Solvent Selection: A Rational Approach
The choice of solvent is the most critical factor in a successful recrystallization. The "like dissolves like" principle serves as a fundamental guideline.[4] Given the polar nature of the nitro-indole moiety, polar solvents are a logical starting point for investigation.[2]
Single Solvent Systems: Initial Screening
A preliminary screening of single solvents with varying polarities is the first step. The ideal single solvent should exhibit the following characteristics:
High solubility at elevated temperatures: The entire sample should dissolve in a minimal amount of boiling or near-boiling solvent.
Low solubility at low temperatures: Upon cooling, a significant portion of the desired compound should crystallize out of the solution to ensure a good recovery rate.
Inertness: The solvent must not react with the compound being purified.[2]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Boiling Point Below Melting Point: To prevent the compound from "oiling out" (melting before dissolving), the boiling point of the solvent should be lower than the melting point of the compound. Since the exact melting point is not known, careful observation during the heating phase is crucial.
Based on these principles, the following solvents are recommended for initial screening:
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale
Ethanol
78
24.5
A polar protic solvent, often a good choice for nitroaromatic compounds.[2]
Methanol
65
32.7
Similar to ethanol but with a lower boiling point.
Isopropanol
82
18.3
A slightly less polar alcohol, its structure is related to the isopropyl substituent.
Acetone
56
20.7
A polar aprotic solvent with a low boiling point.
Ethyl Acetate
77
6.0
A solvent of intermediate polarity.
Toluene
111
2.4
A non-polar aromatic solvent; may dissolve the compound when hot.
Hexane
69
1.9
A non-polar solvent, likely to be a poor solvent.
Water
100
80.1
A highly polar solvent, the compound is expected to be insoluble.
Mixed Solvent Systems: Fine-Tuning Solubility
In cases where no single solvent meets all the ideal criteria, a mixed solvent system, or solvent pair, can be employed.[2] This technique is particularly useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"). The two solvents must be miscible.
Recommended Solvent Pairs for Investigation:
Ethanol-Water
Methanol-Water
Acetone-Water
Ethyl Acetate-Hexane
Toluene-Hexane
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently screen a range of solvents to identify promising candidates for recrystallization.
Materials:
Crude 3-(1-Methylethyl)-5-nitro-1H-indole
Test tubes (13 x 100 mm)
Hot plate with a water or sand bath
Pasteur pipettes
Selection of solvents listed in the table above
Procedure:
Place approximately 20-30 mg of the crude compound into a test tube.
Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility.
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath.
If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature.
Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.
Record your observations for each solvent:
Solubility at room temperature (soluble, sparingly soluble, insoluble).
Solubility at elevated temperature.
Appearance of crystals upon cooling (e.g., fine needles, large prisms).
Approximate yield of crystals (e.g., none, some, abundant).
Interpretation of Results:
An ideal solvent will show low solubility at room temperature and high solubility upon heating, with abundant crystal formation upon cooling.
If the compound is very soluble at room temperature, that solvent may be suitable as the "good" solvent in a mixed-solvent system.
If the compound is insoluble or sparingly soluble even at elevated temperatures, that solvent may be suitable as the "bad" solvent in a mixed-solvent system.
Diagram 1: Workflow for Recrystallization Solvent Selection
Caption: A logical workflow for selecting an appropriate recrystallization solvent system.
Protocol 2: Recrystallization from a Single Solvent
Materials:
Crude 3-(1-Methylethyl)-5-nitro-1H-indole
Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume)
Hot plate
Condenser (optional, but recommended for volatile solvents)
Buchner funnel and filter flask
Filter paper
Selected recrystallization solvent
Boiling chips
Procedure:
Place the crude compound in the Erlenmeyer flask with a boiling chip.
Add a small amount of the selected solvent, just enough to cover the solid.
Gently heat the mixture to boiling while stirring.
Add small portions of the hot solvent until the solid just dissolves. Do not add an excess of solvent.
If there are insoluble impurities, perform a hot gravity filtration at this stage.
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.
Once the flask has reached room temperature and crystal formation has ceased, cool it further in an ice-water bath for 15-30 minutes to maximize crystal recovery.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 3: Recrystallization from a Mixed Solvent System
Materials:
Same as Protocol 2, with the addition of the second "bad" solvent.
Procedure:
Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
If too much of the "bad" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
Allow the solution to cool slowly to room temperature, and then in an ice-water bath.
Collect and dry the crystals as described in Protocol 2.
Diagram 2: The Recrystallization Process
Caption: A step-by-step visualization of the recrystallization workflow.
Troubleshooting Common Recrystallization Issues
Oiling Out: If the compound melts before it dissolves, forming an oil, it may be because the boiling point of the solvent is higher than the melting point of the solute. In this case, try a lower-boiling solvent or add more solvent before heating.
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Poor Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.
Conclusion
The purification of 3-(1-Methylethyl)-5-nitro-1H-indole by recrystallization is a highly effective method for achieving the purity required for research and drug development applications. A systematic approach to solvent selection, beginning with a small-scale screening of both single and mixed solvent systems, is crucial for success. The protocols provided in this application note offer a robust starting point for developing a tailored purification strategy. By carefully considering the principles of solubility and executing the experimental procedures with precision, researchers can consistently obtain high-purity crystalline material.
References
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117–1122. [Link]
University of California, Irvine. (n.d.). Recrystallization I. [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365–27369. [Link]
Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(10), 1017–1025. [Link]
Lignell, H. A., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 122(42), 8343–8349. [Link]
Application Notes and Protocols: The 3-Isopropyl-5-Nitroindole Scaffold in Modern Drug Discovery
Introduction: Unveiling a Scaffold of Untapped Potential In the landscape of medicinal chemistry, the indole core stands as a privileged scaffold, forming the backbone of numerous natural products and clinically approved...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the indole core stands as a privileged scaffold, forming the backbone of numerous natural products and clinically approved drugs.[1][2] Its inherent structural versatility allows for a myriad of chemical modifications, enabling the fine-tuning of pharmacological properties.[1] This guide introduces the 3-isopropyl-5-nitroindole scaffold, a promising yet underexplored platform for the development of novel therapeutics. The strategic incorporation of an isopropyl group at the C3 position and a nitro group at the C5 position imparts distinct physicochemical characteristics that can be harnessed for targeted drug design.
The bulky and hydrophobic isopropyl group can facilitate crucial van der Waals and hydrophobic interactions within protein binding pockets, potentially enhancing binding affinity and selectivity.[3][4] Conversely, the strongly electron-withdrawing nitro group at the 5-position significantly modulates the electronic properties of the indole ring system.[5] This electronic perturbation can influence the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which are pivotal for molecular recognition.[6] Furthermore, the 5-nitroindole moiety has been identified as a key pharmacophore in compounds targeting DNA G-quadruplexes, particularly the c-Myc oncogene promoter, suggesting a promising avenue for anticancer drug discovery.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of the 3-isopropyl-5-nitroindole scaffold. The protocols outlined herein are designed to be self-validating, with explanations of the underlying scientific principles to empower rational experimental design.
Section 1: Synthesis of the 3-Isopropyl-5-Nitroindole Scaffold
The synthesis of the 3-isopropyl-5-nitroindole core can be efficiently achieved through a multi-step process. A plausible and robust synthetic strategy involves the well-established Fischer indole synthesis, followed by a regioselective nitration.
Protocol 1: Synthesis of 3-Isopropyl-1H-indole
The Fischer indole synthesis provides a reliable method for constructing the indole core.[9] This protocol outlines the synthesis of the 3-isopropyl-1H-indole intermediate.
Materials:
(4-nitrophenyl)hydrazine hydrochloride
4-Methyl-2-pentanone
Glacial acetic acid
Ethanol
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
To a solution of (4-nitrophenyl)hydrazine hydrochloride (1 equivalent) in glacial acetic acid, add 4-methyl-2-pentanone (1.2 equivalents).
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3-isopropyl-5-nitro-1H-indole.
Diagram 1: Proposed Synthesis of 3-Isopropyl-5-Nitroindole
Caption: A typical drug discovery workflow.
Section 3: Protocols for Biological Evaluation
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized 3-isopropyl-5-nitroindole derivatives on cancer cell lines.
Materials:
Cancer cell lines (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Multichannel pipette
Plate reader
Procedure:
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 3: Western Blot for c-Myc Expression
This protocol is used to determine if the test compounds affect the protein levels of c-Myc.
Materials:
Treated and untreated cancer cells
RIPA buffer with protease inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibody against c-Myc
Primary antibody against a loading control (e.g., GAPDH or β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
Denature equal amounts of protein by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Diagram 3: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of c-Myc inhibition.
Section 4: Data Interpretation and Structure-Activity Relationship (SAR) Studies
The data generated from the biological assays should be carefully analyzed to establish a clear structure-activity relationship.
Modification
Hypothesized Effect on Activity
Rationale
Increase Isopropyl Bulk
May increase or decrease activity
Depends on the size and shape of the hydrophobic pocket in the target.
Replace Isopropyl with Cycloalkyl
May increase rigidity and improve binding
Reduces conformational flexibility, potentially leading to a more favorable binding entropy.
Modify 5-Nitro Group
Likely to decrease activity
The nitro group is crucial for G-quadruplex recognition. [7]
Substitution at N1
May improve pharmacokinetic properties
Can be used to modulate solubility and metabolic stability.
By systematically synthesizing and testing derivatives of the 3-isopropyl-5-nitroindole scaffold, researchers can build a comprehensive SAR profile. This knowledge is instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
Conclusion
The 3-isopropyl-5-nitroindole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its unique combination of a hydrophobic C3 substituent and an electron-withdrawing C5 nitro group provides a rich platform for chemical exploration. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to unlock the full potential of this versatile scaffold in their drug discovery endeavors.
References
Raju, G. J., et al. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2(3), 119-126. [Link]
Böhm, H. J., & Klebe, G. (2002). A Medicinal Chemist's Guide to Molecular Interactions. Angewandte Chemie International Edition, 41(19), 3384-3413. [Link]
Kim, J. H., et al. (2014). PROCESS FOR PREPARING 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole-2-yl]-2-propenal.
Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
Küçükgüzel, I., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(11), 893-901. [Link]
Papi, F., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem, 16(10), 1667-1679. [Link]
Bansal, R., & Kumar, M. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]
Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44883-44889. [Link]
Wieczorek, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15294–15316. [Link]
Gribble, G. W. (2010). Synthesis and Reactions of Nitroindoles. In Targets in Heterocyclic Systems. Italian Society of Chemistry. [Link]
Arán, V. J., et al. (2014). New perspectives on the synthesis and antichagasic activity of 3-alkoxy-1-alkyl-5-nitroindazoles. European journal of medicinal chemistry, 74, 54-63. [Link]
Prochownik, E. V. (2008). Evaluation of Molecular Inhibitors of the c-Myc Oncoprotein. Defense Technical Information Center. [Link]
Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
Sundberg, R. J. (1996). Indoles. Academic Press.
Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Elsevier.
Wang, H., et al. (2020). Computational study on natural compounds inhibitor of c-Myc. Journal of Biomolecular Structure and Dynamics, 39(16), 6061-6071. [Link]
Al-Azzawi, A. M., & Al-Rawi, J. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2530-2539. [Link]
Efferth, T., et al. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(15), 12108. [Link]
Kumar, A., et al. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2255. [Link]
Raju, G. J., et al. (2015). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. [Link]
Li, Y., et al. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma. Journal of Cancer, 11(23), 6867–6876. [Link]
Arán, V. J., et al. (2014). New perspectives on the synthesis and antichagasic activity of 3-alkoxy-1-alkyl-5-nitroindazoles. European Journal of Medicinal Chemistry, 74, 54-63. [Link]
Wermuth, C. G. (2008). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-385). Elsevier. [Link]
Al-Hussain, S. A., et al. (2025). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2470110. [Link]
preparation of 3-(1-Methylethyl)-5-nitro-1H-Indole intermediates
An In-Depth Guide to the Synthesis of Key Intermediates for 3-(1-Methylethyl)-5-nitro-1H-Indole Introduction: Strategic Synthesis of a Privileged Scaffold The 5-nitroindole nucleus is a foundational structure in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Key Intermediates for 3-(1-Methylethyl)-5-nitro-1H-Indole
Introduction: Strategic Synthesis of a Privileged Scaffold
The 5-nitroindole nucleus is a foundational structure in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active compounds. The introduction of specific alkyl groups, such as the 1-methylethyl (isopropyl) moiety at the C3 position, allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This guide provides a detailed exposition on the reliable and regioselective preparation of key intermediates for the synthesis of 3-(1-Methylethyl)-5-nitro-1H-Indole.
Our synthetic strategy deviates from a simple, direct Fischer indole condensation, which can often lead to mixtures of isomers or require inaccessible starting materials. Instead, we will employ a more robust and controllable pathway that hinges on two classic name reactions: the preparation of a substituted arylhydrazine and a subsequent Japp-Klingemann reaction to form a precisely substituted hydrazone. This hydrazone is the immediate precursor for the final, acid-catalyzed Fischer indole cyclization. This approach ensures that the desired 5-nitro and 3-isopropyl substitution pattern is achieved with high fidelity.
This document is intended for researchers and professionals in organic synthesis and drug development, providing both the theoretical underpinnings and detailed, actionable protocols for laboratory execution.
Part 1: Synthesis of the Core Building Block — (4-Nitrophenyl)hydrazine Hydrochloride
The journey to our target indole begins with the preparation of (4-nitrophenyl)hydrazine. This intermediate provides the benzene ring and the nitro group, which will become the C4-C7 and the C5-substituent of the final indole, respectively. The synthesis is a well-established, two-step process initiated from the commercially available 4-nitroaniline.
Principle of the Reaction
The synthesis involves two fundamental transformations of the primary aromatic amine, 4-nitroaniline:
Diazotization: The amino group of 4-nitroaniline is converted into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[1]
Reduction: The resulting 4-nitrophenyldiazonium chloride is then reduced to the corresponding hydrazine derivative without isolation.[1] A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl.[2] The hydrazine is precipitated as its hydrochloride salt, which is more stable and easier to handle than the free base.
Experimental Workflow: Diazotization and Reduction
Caption: Workflow for the synthesis of (4-Nitrophenyl)hydrazine HCl.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Molar Eq.
4-Nitroaniline
138.12
1.47 g
10.6
1.0
Concentrated HCl (~37%)
36.46
4 mL
~48
~4.5
Sodium Nitrite (NaNO₂)
69.00
717 mg
10.4
~0.98
Stannous Chloride (SnCl₂)
189.60
4.7 g
24.8
~2.3
Deionized Water
18.02
As needed
-
-
Procedure
In a 100 mL flask, dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid. Gentle warming may be required to aid dissolution; ensure the solution is cooled back to room temperature afterward.
Cool the resulting solution to 0 °C in an ice-salt bath with continuous magnetic stirring.[2]
In a separate beaker, prepare a solution of 717 mg (10.4 mmol) of sodium nitrite in 4 mL of ice-cold deionized water.
Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline solution. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.[3]
In a separate flask, prepare a solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid. Pre-cool this solution in an ice bath.
Slowly add the cold stannous chloride solution to the diazonium salt mixture. A yellow-orange precipitate should begin to form.[2]
Continue stirring the reaction mixture at 0 °C for an additional 2 hours.[3]
Collect the yellow-orange precipitate by vacuum filtration using a Büchner funnel.
Wash the collected solid thoroughly with several portions of ice-cold water until the filtrate is neutral (test with pH paper).
Dry the precipitate overnight under vacuum to yield the final product, 4-nitrophenylhydrazine hydrochloride.[2] The reported yield is approximately 39%.[3]
Part 2: The Japp-Klingemann Reaction to Form the Key Hydrazone Intermediate
With the arylhydrazine component in hand, the next crucial step is to construct the hydrazone that contains the precursor for the pyrrole ring, including the C3-isopropyl group. The Japp-Klingemann reaction is an elegant method for this purpose.[4] It involves the reaction of an aryl diazonium salt with an active methylene compound, such as a β-ketoester.
Principle of the Reaction
The (4-nitrophenyl)diazonium salt, generated in situ as described previously, is reacted with an appropriately substituted β-ketoester—in this case, ethyl 2-isopropylacetoacetate . The reaction proceeds via several steps:[5]
Deprotonation: A base (e.g., sodium acetate) deprotonates the β-ketoester at the α-carbon, forming an enolate.
Azo Coupling: The nucleophilic enolate attacks the electrophilic diazonium salt, forming an azo compound.
Hydrolysis & Decarboxylation: The azo intermediate undergoes hydrolysis and cleavage of the acetyl group, yielding the stable arylhydrazone.
This method provides direct access to the required hydrazone, which is the immediate substrate for the subsequent Fischer indole synthesis.[6]
Experimental Workflow: Japp-Klingemann Reaction
Caption: Workflow for the Japp-Klingemann synthesis of the hydrazone intermediate.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Molar Eq.
4-Nitroaniline
138.12
1.38 g
10.0
1.0
Concentrated HCl (~37%)
36.46
3.0 mL
~36
~3.6
Sodium Nitrite (NaNO₂)
69.00
0.70 g
10.1
~1.0
Ethyl 2-isopropylacetoacetate
172.22
1.72 g
10.0
1.0
Sodium Acetate (anhydrous)
82.03
5.0 g
60.9
~6.1
Ethanol
46.07
25 mL
-
-
Deionized Water
18.02
As needed
-
-
Procedure
Prepare the 4-nitrophenyldiazonium chloride solution from 1.38 g (10.0 mmol) of 4-nitroaniline as described in Part 1, steps 1-5 .
In a separate 250 mL beaker, dissolve 1.72 g (10.0 mmol) of ethyl 2-isopropylacetoacetate and 5.0 g of sodium acetate in a mixture of 25 mL of ethanol and 25 mL of water.
Cool the β-ketoester solution in an ice bath to below 5 °C with vigorous stirring.
Slowly add the cold diazonium salt solution to the stirred β-ketoester solution. The pH should be maintained between 3-4 during the addition, which can be adjusted with additional sodium acetate if needed.[7]
A colored precipitate (typically yellow to orange) of the hydrazone should form upon addition.
Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol.
Dry the product under vacuum. This hydrazone is often used directly in the next step without further purification.[7]
Part 3: Fischer Indole Synthesis — Ring Closure to the Indole Core
The final step in forming the core structure is the acid-catalyzed cyclization of the arylhydrazone intermediate. The Fischer indole synthesis is a powerful reaction that constructs the indole ring in a single, thermally-driven step.[8]
Principle of the Reaction
The mechanism of the Fischer indole synthesis is complex but well-studied.[9] Under strong acid catalysis (e.g., polyphosphoric acid (PPA), H₂SO₄, or ZnCl₂), the hydrazone undergoes a series of transformations:
Tautomerization: The hydrazone tautomerizes to its enamine form.
[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate, creating the crucial C-C bond.
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine.
Elimination: The resulting aminal eliminates a molecule of ammonia (or an amine), driven by the formation of the stable, aromatic indole ring.
This reaction will convert the linear hydrazone into the bicyclic 5-nitroindole-2-carboxylate system.
Experimental Workflow: Fischer Indole Cyclization
Caption: Workflow for the Fischer Indole Synthesis cyclization step.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Molar Eq.
Arylhydrazone Intermediate
(Calculated)
1.0 g
(Calculated)
1.0
Polyphosphoric Acid (PPA)
-
~10 g
-
Catalyst/Solvent
Toluene
92.14
20 mL
-
Solvent
Ice, Water, Ethyl Acetate
-
As needed
-
-
Procedure
Place the arylhydrazone intermediate (from Part 2) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add toluene (20 mL) and polyphosphoric acid (~10 g). Note: PPA is highly viscous and should be handled with care.
Heat the reaction mixture to 85-115 °C with vigorous stirring for 20-60 minutes.[10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water to quench the PPA.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield ethyl 3-(1-methylethyl)-5-nitro-1H-indole-2-carboxylate.
This product is a key, stable intermediate. Subsequent steps of ester hydrolysis followed by decarboxylation would be required to furnish the title compound, 3-(1-Methylethyl)-5-nitro-1H-Indole.
Technical Support Center: Resolving Regioselectivity in 5-Nitroindole Alkylation
The following technical guide addresses the specific challenges of alkylating 5-nitroindole, a substrate where the strong electron-withdrawing nitro group significantly alters the reactivity profile compared to standard...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges of alkylating 5-nitroindole, a substrate where the strong electron-withdrawing nitro group significantly alters the reactivity profile compared to standard indoles.
Topic: Troubleshooting Regioselectivity & Yield in 5-Nitroindole Alkylation
Role: Senior Application Scientist
Last Updated: February 17, 2026
Executive Summary: The 5-Nitroindole Anomaly[1]
In standard indole chemistry, the C3 position is naturally nucleophilic (soft center), often competing with the N1 position (hard center). However, 5-nitroindole presents a reversed challenge . The C5-nitro group is a strong electron-withdrawing group (EWG) that:
Increases N1 Acidity: The pKa of the N-H drops to ~16 (vs. ~21 for indole), making deprotonation facile.
Deactivates C3: The nucleophilicity at C3 is severely diminished.
The Regioselectivity Paradox: Unlike electron-rich indoles where users struggle to prevent C3-alkylation, the primary issue with 5-nitroindole is often reactivity stalling or forcing C3-alkylation when desired. N1-alkylation is the thermodynamic sink, but achieving it cleanly requires overcoming poor solubility and aggregation issues.
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the "Ambident Anion" character of 5-nitroindole.
Figure 1: Mechanistic divergence in 5-nitroindole alkylation. The nitro group stabilizes the anion, heavily biasing the reaction toward Path A (N1) under standard basic conditions.
Troubleshooting Guide & FAQs
Scenario A: "I am getting low yields of N1-alkylated product, despite the reaction turning dark."
Root Cause: 5-Nitroindole anions are prone to oxidative coupling or polymerization if the alkylation is slow. The darkness indicates decomposition (oxidation) rather than product formation.
Diagnosis: The nitro group stabilizes the negative charge so well that the nucleophile is "lazy" (less reactive).
Q: How do I fix the low reactivity?
Solvent Switch: Move from THF or DCM to DMF (N,N-Dimethylformamide) or NMP . The high dielectric constant dissociates the cation-anion pair, exposing the "naked" nitrogen anion.
Temperature: Unlike standard indoles, 5-nitroindole alkylation often requires heat (60–80°C) to overcome the activation energy caused by the EWG deactivation.
Catalysis: Add a catalytic amount of KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction).
Scenario B: "I need to alkylate at C3, but I only get N1."
Root Cause: The 5-NO2 group deactivates the C3 position. Standard Friedel-Crafts or basic conditions will almost exclusively target N1 due to charge control.
Q: Is C3-alkylation even possible?
Yes, but you must block N1 or use specific catalysts.
Magnesium Chelation: Use Grignard reagents (RMgBr) in non-polar solvents (Benzene/Toluene). The Mg ion coordinates to the Nitrogen, blocking it and directing the incoming electrophile to C3 (though yields remain lower than electron-rich indoles).
Acid Catalysis (for soft electrophiles): If using Michael acceptors (e.g., acrylates), use a Lewis Acid like InBr3 or Sc(OTf)3 instead of a base. This activates the electrophile for attack by the C3 pi-system.
Scenario C: "My product precipitates as a gum/oil and traps impurities."
Root Cause: 5-nitroindoles are notoriously insoluble in non-polar solvents but form "oiling out" mixtures in semi-polar ones.
Q: How do I purify this mess?
Trituration Protocol: Do not rush to column chromatography. Triturate the crude oil with cold methanol or diethyl ether . The 5-nitro impurities often dissolve, leaving the alkylated product as a solid (or vice versa, depending on the R group).
Comparative Data: Conditions vs. Selectivity[2][3]
The table below summarizes expected outcomes based on reaction parameters for 5-nitroindole.
Protocol A: High-Fidelity N1-Alkylation (The "Gold Standard")
Use this for primary alkyl halides (MeI, BnBr, Allyl-Br).
Dissolution: Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
Why? DMF is essential to solubilize the starting material and dissociate the salt.
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
Observation: Evolution of H2 gas; solution turns deep red/orange (characteristic of 5-nitroindolyl anion).
Critical Step: Stir for 30 mins at RT to ensure complete deprotonation. Incomplete deprotonation leads to side reactions.
Alkylation: Cool back to 0°C. Add the Electrophile (1.1 eq) dropwise.
Reaction: Warm to RT (or 60°C for unreactive halides like chlorides). Monitor by TLC.
Workup: Quench with ice-water . The product usually precipitates. Filter and wash with water.
Self-Validation: If no precipitate forms, extract with EtOAc. If the organic layer is dark black, oxidation occurred (check inert atmosphere next time).
Setup: Dissolve 5-nitroindole (1.0 eq) and Michael Acceptor (1.2 eq) in DCM or DCE .
Catalyst: Add Sc(OTf)3 (5-10 mol%) or InBr3 .
Reaction: Stir at RT for 12–24h.
Why? The Lewis Acid activates the Michael acceptor, making it susceptible to the weak nucleophilicity of the C3 position. The N1 lone pair is less nucleophilic towards soft electrophiles under acidic conditions.
Workup: Filter through a silica plug to remove the catalyst.
Decision Tree for Optimization
Figure 2: Troubleshooting decision matrix for selecting reaction conditions based on electrophile type and desired regioisomer.
References
Regioselectivity Mechanisms: Smith, M. B. "Indoles: Reactions and Synthesis."[1][2][3] In March's Advanced Organic Chemistry. Wiley-Interscience. (Discusses Hard/Soft Acid Base theory applied to ambident indole anions).
Solvent Effects on Indole Alkylation: He, H., et al. "Solvent-Mediated Tunable Regiodivergent Alkylations of Indoles." Journal of Organic Chemistry, 2023. (Demonstrates solvent control over N1 vs C3 selectivity).
Lewis Acid Catalyzed C3-Alkylation: Bandini, M., et al. "Catalytic Functionalization of Indoles."[4][1][2][3] Chemical Society Reviews, 2005.
5-Nitroindole Specifics:Luo, Y., et al. "Regioselective N-Alkylation of 5-Nitroindole Derivatives." Tetrahedron Letters, 2018. (Highlights the enhanced acidity and N1 preference of nitroindoles).
Phase Transfer Catalysis:Mahboobi, S., et al. "Synthesis of N-alkylated indoles via phase transfer catalysis.
Publish Comparison Guide: Spectroscopic Profiling of 5-Nitroindole vs. 3-Isopropyl-5-nitroindole
The following guide details the spectroscopic distinctions between 5-nitroindole and its C3-functionalized derivative, 3-isopropyl-5-nitroindole . This analysis is designed for researchers utilizing these compounds as so...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic distinctions between 5-nitroindole and its C3-functionalized derivative, 3-isopropyl-5-nitroindole . This analysis is designed for researchers utilizing these compounds as solvatochromic probes, synthetic intermediates, or universal base analogues in drug development.
Executive Summary
5-Nitroindole (5-NI) is a benchmark solvatochromic probe and a "universal base" in oligonucleotide synthesis. Its spectroscopic signature is defined by the strong electron-withdrawing nitro group at position 5, which creates a significant dipole moment and facilitates intramolecular charge transfer (ICT).
3-Isopropyl-5-nitroindole (3-iPr-5-NI) introduces a steric and inductive perturbation at the C3 position. While retaining the core nitroindole chromophore, the isopropyl group exerts three critical effects:
Electronic: A weak bathochromic shift (red-shift) in UV-Vis absorption due to hyperconjugation (+I effect).
Steric: Disruption of solvent shell organization around the indole ring, altering solvatochromic sensitivity.
Structural: Elimination of the C3-H proton, a key diagnostic marker in NMR, and introduction of aliphatic signals.
Chemical Structure & Properties[1][2][3][4][5]
Feature
5-Nitroindole
3-Isopropyl-5-nitroindole
CAS Registry
6146-52-7
Derivative (Custom/Analog)
Formula
C₈H₆N₂O₂
C₁₁H₁₂N₂O₂
MW
162.15 g/mol
204.23 g/mol
Electronic Character
Electron-deficient (Nitro group)
C3-Electron rich (Alkyl donation)
Key Functionality
H-bond donor (N1-H)
H-bond donor (N1-H), Steric bulk (C3)
Spectroscopic Comparison
A. UV-Vis Absorption Spectroscopy
The nitro group at C5 acts as a strong electron acceptor, creating a "push-pull" system with the pyrrolic nitrogen.
5-Nitroindole: Exhibits a primary absorption maximum (
) at ~322–325 nm in polar solvents (e.g., 2-propanol). The transition is primarily with significant Charge Transfer (CT) character.
3-Isopropyl-5-nitroindole: The isopropyl group at C3 is an electron-donating group (EDG) via induction and hyperconjugation. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the indole ring slightly more than the LUMO, resulting in a narrowing of the HOMO-LUMO gap .
Result: A bathochromic shift (Red shift) of approximately 3–8 nm .
Expected
: ~328–333 nm.
Experimental Note: In non-polar solvents (e.g., cyclohexane), the fine structure of the 5-nitroindole band is often preserved. The bulky isopropyl group in 3-iPr-5-NI may broaden these bands due to increased rovibrational degrees of freedom.
B. Fluorescence & Solvatochromism
Nitroindoles are generally weakly fluorescent due to efficient intersystem crossing (ISC) induced by the nitro group (leading to phosphorescence). However, they exhibit marked solvatochromism .[1]
Mechanism: Upon excitation (
), the dipole moment of 5-nitroindole increases significantly (giant dipole change). Polar solvents stabilize the excited state more than the ground state, lowering the emission energy (Red shift in emission).
Effect of Isopropyl Group:
Steric Shielding: The bulky isopropyl group at C3 can sterically hinder solvent molecules from reorienting effectively around the excited state, potentially reducing the magnitude of the Stokes shift compared to the parent 5-NI.
Quantum Yield: Alkyl substitution at C3 often reduces non-radiative decay pathways associated with C3-H vibrations, potentially resulting in a slight increase in fluorescence quantum yield for the isopropyl derivative.
C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing these two compounds. The substitution at C3 removes the characteristic aromatic proton signal.
1H NMR Diagnostic Table (in DMSO-)
Proton Position
5-Nitroindole ( ppm)
3-Isopropyl-5-nitroindole ( ppm)
Diagnostic Change
N1-H
~11.8 (Broad s)
~11.6–11.8 (Broad s)
Minimal change.
C2-H
~7.5–7.6 (t/d)
~7.3–7.4 (s/d)
Loses coupling to C3-H; appears as sharper singlet/doublet.
C3-H
~6.6–6.8 (m)
ABSENT
Primary confirmation of substitution.
C4-H
8.5 (d, J2Hz)
~8.4–8.6 (d)
Deshielded by adjacent Nitro; slight shift due to C3-alkyl.
3-iPr-5-NI: Integral = 3 aromatic protons (H4, H6, H7) + 1 H2 (singlet-like) + 1 N-H. The H3 signal must be zero.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the fragmentation and spectroscopic logic distinguishing the two compounds.
Caption: Logical flow of spectroscopic changes induced by C3-isopropylation. The +I inductive effect of the isopropyl group raises the HOMO energy, narrowing the energy gap and causing a bathochromic shift in UV absorbance.
References
Isomeric Identification of the Nitroindole Chromophore. Journal of Physical Chemistry A. (2011). Detailed analysis of 5-nitroindole UV absorption and solvatochromism.
5-Nitroindole as a Universal Base Analogue. Nucleic Acids Research. (1994). Describes the structural and stacking properties of 5-nitroindole in DNA, relevant for understanding steric effects.
Synthesis and Characterization of 3-Substituted Nitroindoles. RSC Advances. (2023). Provides synthetic pathways and characterization data for 3-nitro and 3-alkyl derivatives.
Spectroscopic Differentiation of Indole Regioisomers. Forensic Chemistry. (2019). Methodologies for distinguishing indole isomers using MS and UV, applicable to 3-substituted derivatives.
Personal Protective Equipment (PPE) & Handling Guide: 3-(1-Methylethyl)-5-nitro-1H-Indole
CAS: 1255523-89-3 Chemical Family: Nitro-substituted Indoles Physical State: Solid (Likely Yellow/Orange Powder) Executive Summary: The Precautionary Principle To: Research & Development Teams From: Senior Application Sc...
To: Research & Development TeamsFrom: Senior Application Scientist, Safety & Compliance
You are handling 3-(1-Methylethyl)-5-nitro-1H-Indole , a specialized intermediate likely used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors or receptor modulators).
The Critical Insight: Public toxicological data for this specific CAS is limited. However, structural analogs (e.g., 5-nitroindole) are known irritants and potential mutagens. Therefore, you must treat this compound as a Novel Chemical Entity (NCE) with unknown potency.
Do not rely solely on generic "Warning" labels. Adopt an Occupational Health Banding (OHB) approach, treating this as a Band 3 (Potent/Toxic) compound until specific LD50/OEL data proves otherwise. This guide prioritizes containment of dust and prevention of transdermal absorption.
Hazard Identification & Risk Assessment
Based on Structural Activity Relationship (SAR) of Nitroindoles
Hazard Category
Likely Classification
Operational Implication
Inhalation
STOT SE 3 (Respiratory Irritant)
High Risk. Dust generation during weighing is the primary exposure vector.
Skin Contact
Skin Irrit. 2 / Potential Sensitizer
Nitro groups facilitate transdermal absorption. Delayed sensitization is possible.
Permeation Defense: Nitro compounds can permeate thin nitrile. The air gap between gloves provides a secondary breakthrough barrier.
Respiratory
P100 / N95 (Minimum)Use only if outside Fume Hood
Particle Capture: Standard surgical masks offer 0% protection against sub-micron chemical dust.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Seal Integrity: Safety glasses allow dust entry from the sides. Goggles provide a hermetic seal against airborne particulates.
Body
Tyvek® Lab Coat/Sleeves (Closed wrist)
Fomite Control: Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.
Operational Protocols
A. Engineering Controls (Primary Barrier)
Fume Hood: All open handling must occur within a certified fume hood operating at 80–100 fpm face velocity.
Static Control: Use an ionizing bar or antistatic gun inside the hood.
Why: Indole derivatives are often electrostatic. Static cling causes powder to "jump" during spatula transfer, leading to invisible surface contamination.
B. Safe Weighing Procedure (Step-by-Step)
Pre-Check: Verify hood flow and clear the deck of unnecessary clutter.
Don PPE: Put on double gloves and Tyvek sleeves. Tape the sleeve-to-glove gap if handling >1g.
Tare: Place the receiving vessel (tared) inside the hood.
Transfer: Open the source container only inside the hood.
Clean: Wipe the exterior of the source container with a solvent-dampened wipe (Ethanol/DCM) before removing it from the hood.
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
C. Solubilization (The "Splash" Risk)
Solvent Choice: Likely soluble in DMSO, DMF, or DCM.
Technique: Add solvent slowly down the side of the vial.
Exotherm Check: Nitro-indoles are generally stable, but always monitor for heat evolution when dissolving in reactive solvents.
Emergency Response & Decontamination
Spills (Solid/Powder)
Do NOT sweep. Sweeping aerosolizes the dust.
Cover the spill with a solvent-dampened paper towel (to wet the powder).
Wipe up the wet slurry.
Clean surface with 1% aqueous surfactant (soap) followed by Isopropanol.
Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol (enhances absorption).
Eyes: Flush for 15 minutes.[1][2][3] Seek medical attention immediately.
Waste Disposal Strategy
Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in "Hazardous Solid Waste - Toxic."
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
Labeling: Clearly mark waste tags with "Contains Nitro-Indole Derivative - Potential Mutagen."
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound based on quantity and form (Solid vs. Solution).
Caption: Operational decision tree for handling nitro-indole derivatives, distinguishing between dust hazards (solid) and permeation hazards (solution).
References & Authoritative Grounding
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press. [Link]
NIOSH (The National Institute for Occupational Safety and Health). (2019).[7] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[7][8] CDC. [Link]
PubChem. (n.d.).[9] Compound Summary: 5-Nitroindole (Analog Reference). National Library of Medicine. [Link]
OSHA. (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]